molecular formula C18H21NO4S B13114496 Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B13114496
M. Wt: 347.4 g/mol
InChI Key: VJLNMHCKFBZRDR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a butoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 4-butoxy-3-formylphenylboronic acid with ethyl 4-methylthiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Ethyl 2-(4-butoxy-3-carboxyphenyl)-4-methylthiazole-5-carboxylate.

    Reduction: Ethyl 2-(4-butoxy-3-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

    Substitution: Ethyl 2-(4-alkoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate.

Scientific Research Applications

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-methoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with a methoxy group instead of a butoxy group.

    Ethyl 2-(4-ethoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with an ethoxy group instead of a butoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-4-6-9-23-15-8-7-13(10-14(15)11-20)17-19-12(3)16(24-17)18(21)22-5-2/h7-8,10-11H,4-6,9H2,1-3H3

InChI Key

VJLNMHCKFBZRDR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C=O

Origin of Product

United States

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